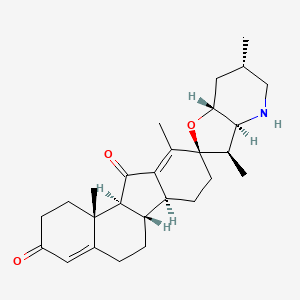

Jervinone

Description

Structure

3D Structure

Properties

CAS No. |

469-60-3 |

|---|---|

Molecular Formula |

C27H37NO3 |

Molecular Weight |

423.6 g/mol |

IUPAC Name |

(3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,5,6,6a,6b,7,8,11a-octahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3,11-dione |

InChI |

InChI=1S/C27H37NO3/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2/h12,14,16,19-21,23-24,28H,5-11,13H2,1-4H3/t14-,16+,19-,20-,21+,23+,24-,26-,27-/m0/s1 |

InChI Key |

KLTPAUQDYRELPI-WKWNSBFHSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CCC6=CC(=O)CC[C@@]6([C@H]5C(=O)C4=C3C)C)C)NC1 |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CCC6=CC(=O)CCC6(C5C(=O)C4=C3C)C)C)NC1 |

Origin of Product |

United States |

Foundational & Exploratory

Jervinone: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jervinone, a naturally occurring steroidal alkaloid, has demonstrated significant potential as an anti-cancer agent. Its primary mechanism of action involves the potent inhibition of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation that is frequently dysregulated in various malignancies. By directly targeting the Smoothened (SMO) receptor, this compound effectively abrogates downstream signaling, leading to cell cycle arrest and the induction of apoptosis in cancer cells. Furthermore, emerging evidence suggests that this compound's anti-neoplastic effects may be augmented through the modulation of other critical cellular pathways, including the PI3K/AKT/mTOR and MAPK signaling cascades. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

This compound exerts its primary anti-tumor effects by acting as an antagonist of the Hedgehog signaling pathway.[1][2] The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched-1 (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of the G-protein-coupled receptor-like protein Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal downstream. This culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.

This compound directly binds to the seven-transmembrane domain of SMO, effectively preventing its conformational change and subsequent activation, even in the presence of Hh ligands. This blockade of SMO leads to the suppression of GLI transcription factor activity and a downregulation of Hh target genes.[2]

Downstream Effects of Hedgehog Pathway Inhibition

The inhibition of the Hedgehog pathway by this compound triggers a cascade of events within cancer cells, primarily leading to:

-

Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at different phases depending on the cancer type. In nasopharyngeal carcinoma (NPC) cells, it causes a G2/M phase arrest, while in myelodysplastic syndrome (MDS) cells, a G1 phase arrest is observed. This is accompanied by the downregulation of key cell cycle regulatory proteins such as Cyclin D1, CDK2, Cdc2, and Cdc25C, and the upregulation of cell cycle inhibitors like p21 and p27.[1]

-

Induction of Apoptosis: By suppressing the pro-survival signals of the Hh pathway, this compound promotes programmed cell death. This is evidenced by an increase in the expression of pro-apoptotic proteins like Bax and cleaved Caspase-3, and a decrease in the anti-apoptotic protein Bcl-2.

Modulation of Other Signaling Pathways

Beyond its well-established role as a Hedgehog pathway inhibitor, this compound's mechanism of action appears to involve the modulation of other key signaling networks implicated in cancer progression.

PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Studies have indicated that this compound treatment can lead to the downregulation of phosphorylated AKT (p-AKT), a key kinase in this pathway. This suggests that this compound may indirectly inhibit the PI3K/AKT/mTOR pathway, contributing to its anti-proliferative and pro-apoptotic effects.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that governs various cellular processes, including proliferation, differentiation, and apoptosis. Some research suggests that this compound may induce apoptosis through the activation of the p38 MAPK and JNK signaling pathways. This activation can lead to the phosphorylation of downstream targets that promote cell death.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various in vitro studies.

Table 1: Inhibitory Concentration of this compound

| Parameter | Value | Cell/System | Reference |

| IC50 (Hedgehog Signaling) | 500-700 nM | Various | N/A |

Table 2: Effect of this compound on Cell Cycle Distribution in Nasopharyngeal Carcinoma Cells (C666-1)

| Treatment (48h) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |

| Control (0 µM) | 65.4 ± 2.1 | 23.1 ± 1.5 | 11.5 ± 0.9 | [1] |

| This compound (20 µM) | 55.2 ± 1.8 | 18.5 ± 1.2 | 26.3 ± 1.7 | [1] |

| This compound (40 µM) | 48.7 ± 2.5 | 15.3 ± 1.1 | 36.0 ± 2.2 | [1] |

Table 3: Effect of this compound on Apoptosis in Nasopharyngeal Carcinoma Cells (C666-1)

| Treatment (48h) | % Apoptotic Cells | Reference |

| Control (0 µM) | 3.2 ± 0.4 | [1] |

| This compound (20 µM) | 15.8 ± 1.2 | [1] |

| This compound (40 µM) | 28.4 ± 2.1 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Culture

-

Cell Lines: Human nasopharyngeal carcinoma cell lines (5-8F and C666-1) and myelodysplastic syndrome cell line (MUTZ-1) are commonly used.

-

Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for different time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

Cell Cycle Analysis (Flow Cytometry)

-

Treat cells with the desired concentrations of this compound for the specified time.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ice-cold ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Treat cells with this compound as required.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

-

Isolate total RNA from treated cells using a suitable kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green master mix and gene-specific primers.

-

Use a housekeeping gene (e.g., GAPDH) as an internal control.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

Visualizations of Signaling Pathways and Workflows

Caption: this compound inhibits the Hedgehog pathway by targeting SMO.

Caption: this compound induces apoptosis via multiple pathways.

Caption: General workflow for studying this compound's effects.

References

Jervinone: A Technical Guide to its Role as a Modulator of the Hedgehog Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2][3] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.[1][4][5] Jervinone, a naturally occurring steroidal alkaloid, has been identified as an inhibitor of the Hedgehog signaling cascade. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its role in modulating this crucial pathway.

The Hedgehog Signaling Pathway: A Canonical Overview

The Hedgehog signaling pathway is a conserved signal transduction cascade that plays a pivotal role in embryonic patterning and cell differentiation.[1][6] In mammals, the pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor, Patched1 (PTCH1).[7][8] In the absence of an Hh ligand, PTCH1 catalytically inhibits the seven-transmembrane protein Smoothened (SMO), preventing its localization to the primary cilium and keeping the pathway inactive.[6][9] This leads to the proteolytic processing of the GLI family of transcription factors (GLI1, GLI2, GLI3) into their repressor forms, which in turn suppress the transcription of Hh target genes.

Upon binding of an Hh ligand to PTCH1, the inhibition of SMO is relieved.[4] SMO then translocates to the primary cilium, initiating a signaling cascade that culminates in the conversion of GLI proteins into their activator forms.[4] These activated GLI transcription factors then move to the nucleus to induce the expression of Hh target genes, including PTCH1 and GLI1, which are involved in cell proliferation, survival, and differentiation.[8][10][11]

This compound: A Smoothened Antagonist

This compound is a veratrum alkaloid that has been identified as an inhibitor of the Hedgehog signaling pathway.[12] Its mechanism of action is analogous to that of the well-characterized Hh pathway inhibitor, cyclopamine.[12][13] this compound exerts its inhibitory effects by directly interacting with and antagonizing Smoothened (SMO).[13] By binding to SMO, this compound prevents its activation and subsequent downstream signaling, effectively blocking the transcriptional activation of GLI target genes, even in the presence of Hh ligands.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound and its related compound, jervine, on the Hedgehog signaling pathway has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Compound | Parameter | Value | Cell Line/Assay Condition |

| Jervine | IC50 | 500-700 nM | Hedgehog Signaling Inhibition |

Table 1: Summary of quantitative data for Jervine's inhibitory activity on the Hedgehog pathway.[13]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in the Hedgehog signaling pathway.

This assay is used to quantify the activity of the Hedgehog signaling pathway by measuring the expression of a reporter gene (luciferase) under the control of a GLI-responsive promoter.

Objective: To determine the dose-dependent inhibition of Hedgehog pathway activation by this compound.

Materials:

-

NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter.[14][15]

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 0.5% FBS.[16]

-

Sonic Hedgehog conditioned medium (Shh-CM) or a Smoothened agonist like SAG.[14][15]

-

This compound stock solution (in DMSO).

-

Dual-Luciferase Reporter Assay System.

-

96-well white, clear-bottom tissue culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the Gli-luciferase reporter NIH-3T3 cells into 96-well plates at a density of 20,000-30,000 cells per well in 100 µl of DMEM with 10% FBS.[16][17] Incubate for 16-24 hours at 37°C in a 5% CO2 incubator until confluent.[16][17]

-

Serum Starvation and Treatment: Carefully remove the growth medium and replace it with 100 µl of DMEM containing 0.5% FBS.[16]

-

Prepare serial dilutions of this compound in the 0.5% FBS medium. Also, prepare the pathway activator (e.g., 0.5 µg/ml Shh-conditioned medium).[16]

-

Add the this compound dilutions to the "Test" wells. Add the activator to both "Test" and "Positive Control" wells. Add medium with vehicle (DMSO) to "Negative Control" wells.[17]

-

Incubation: Incubate the plate for 24 to 30 hours at 37°C in a 5% CO2 incubator.[17]

-

Cell Lysis: Remove the medium and lyse the cells by adding 25 µL of Passive Lysis Buffer per well.[14]

-

Luminescence Measurement: Transfer 5 µL of the cell lysate to a luminometer-compatible plate.[14] Measure both firefly and Renilla luciferase activity according to the manufacturer's protocol for the Dual-Luciferase Reporter Assay System.[14]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect of this compound is calculated relative to the positive control (activator only).

This assay assesses the effect of this compound on cell proliferation and cytotoxicity.

Objective: To determine if the inhibitory effects of this compound on the Hedgehog pathway are due to general cytotoxicity.

Materials:

-

Target cells (e.g., MUTZ-1, a myelodysplastic syndrome cell line).[18]

-

Cell culture medium (e.g., Eagle's basal medium with 10% FBS).[13]

-

This compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS).[19]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[20][21]

-

96-well tissue culture plates.

-

Microplate spectrophotometer.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of culture medium.[13] Incubate for 24 hours.

-

Treatment: Add various concentrations of this compound to the wells and incubate for a desired period (e.g., 24, 48, or 72 hours).[13][22]

-

MTT Addition: Add 10 µl of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/ml.[20][21] Incubate for 1-4 hours at 37°C.[20][21]

-

Solubilization: Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[20][21] Mix thoroughly.

-

Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[21]

-

Data Analysis: Cell viability is expressed as a percentage of the viability of the untreated control cells.

Objective: To demonstrate a physical interaction between this compound and Smoothened.

Materials:

-

Cells overexpressing Smoothened.

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Antibody against Smoothened.

-

Isotype control IgG.

-

Protein A/G agarose beads.[23]

-

Wash buffer (e.g., ice-cold cell lysis buffer).

-

Elution buffer (e.g., 2X SDS sample buffer).[24]

-

This compound.

Procedure:

-

Cell Lysate Preparation: Culture and harvest cells. Lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Pre-clearing (Optional): Add protein A/G agarose beads to the cell lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding.[23][24] Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the anti-Smoothened antibody to the pre-cleared lysate and incubate with gentle rocking for 2-4 hours or overnight at 4°C.[24] In a parallel tube, use an isotype control IgG as a negative control.[24]

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.[24]

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.[24]

-

Elution: After the final wash, add elution buffer to the beads and boil for 5 minutes to release the protein complexes.[24]

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody that can detect this compound (if a tagged version is used) or by mass spectrometry.

This technique is used to measure the changes in the expression levels of Hedgehog target genes following treatment with this compound.

Objective: To quantify the effect of this compound on the mRNA levels of Hh pathway components and target genes like Smo, Gli1, BCL2, and CyclinD1.[18]

Materials:

-

Cells treated with this compound.

-

RNA extraction kit.

-

Reverse transcription kit.

-

qPCR master mix (e.g., SYBR Green).

-

Primers for target genes (Smo, Gli1, etc.) and a housekeeping gene (e.g., GAPDH).

-

RT-qPCR instrument.

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.

-

RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Set up the qPCR reaction with the cDNA, primers for the target and housekeeping genes, and the qPCR master mix.

-

Data Analysis: Determine the cycle threshold (Ct) values. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and relative to the untreated control.[25]

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the Hedgehog signaling pathway and key experimental workflows.

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.

Caption: Experimental workflow for a Hedgehog pathway luciferase reporter assay.

Caption: Experimental workflow for an MTT-based cell viability assay.

Caption: Generalized workflow for a co-immunoprecipitation experiment.

Conclusion and Future Directions

This compound is a potent inhibitor of the Hedgehog signaling pathway that acts through the direct antagonism of Smoothened.[13] Its ability to block Hh signaling makes it a valuable tool for studying the pathway's role in both normal physiology and disease states. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of this compound and other potential Hh pathway modulators. Further research into the specific binding site of this compound on Smoothened and its efficacy in preclinical cancer models could pave the way for the development of novel therapeutics targeting Hh-driven malignancies.

References

- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Hedgehog signal transduction: key players, oncogenic drivers, and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of GLI1 gene activation by Patched1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluating Smoothened as a G-protein-coupled receptor for Hedgehog signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hedgehog Signaling: Implications in Cancers and Viral Infections [mdpi.com]

- 11. Hedgehog Signaling, a Critical Pathway Governing the Development and Progression of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abmole.com [abmole.com]

- 13. selleckchem.com [selleckchem.com]

- 14. web.stanford.edu [web.stanford.edu]

- 15. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. [Effect of Sonic Hedgehog Signal Pathway Inhibitor Jervine on Myelodysplastic Syndromes MUTZ-1 Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. broadpharm.com [broadpharm.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. mesgenbio.com [mesgenbio.com]

- 22. jrmds.in [jrmds.in]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. protocol.everlab.net [protocol.everlab.net]

- 25. researchgate.net [researchgate.net]

Biological Synthesis of Jervinone from Jervine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jervinone, a derivative of the steroidal alkaloid Jervine, holds significant interest for its potential pharmacological applications. This technical guide provides an in-depth overview of the biological synthesis of this compound from Jervine, focusing on the microbial transformation facilitated by the fungus Cunninghamella elegans. The document outlines the detailed experimental protocols for the fermentation, extraction, and purification of this compound, supported by quantitative data and visualizations of the process workflow and underlying biochemical transformations. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development and biotechnology, enabling the replication and further optimization of this biotransformation process.

Introduction

Jervine is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus. It is a known teratogen that inhibits the Hedgehog signaling pathway by binding to the Smoothened (SMO) receptor. This mechanism of action has made Jervine and its derivatives, such as this compound, attractive candidates for investigation in cancer therapy. The biological synthesis of this compound from Jervine offers a promising alternative to complex chemical synthesis routes, potentially providing a more stereoselective and environmentally benign production method.

The microbial transformation of Jervine to this compound is effectively carried out by the fungus Cunninghamella elegans ATCC 9245.[1] This process involves the specific oxidation of the C-3 hydroxyl group of Jervine to a ketone, yielding this compound. This guide details the established methodology for this bioconversion.

Biotransformation Pathway

The biological conversion of Jervine to this compound is a direct oxidation reaction. The enzyme systems within Cunninghamella elegans, likely cytochrome P450 monooxygenases, catalyze the conversion of the secondary alcohol at the C-3 position of the Jervine molecule into a ketone. This transformation results in the formation of (-)-Jervinone. A minor side product, 3-epi-jervine, has also been observed, suggesting a competing epimerization reaction can occur.[1]

References

Jervinone: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Jervinone, a C-nor-D-homosteroidal alkaloid. It details its natural origins, methodologies for its isolation and purification, and its significant role as an inhibitor of the Hedgehog signaling pathway.

Natural Sources of this compound

This compound is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus. It is also produced as a major metabolite through the biotransformation of a related, more abundant alkaloid, jervine.

-

Direct Botanical Source : The primary botanical source of (+)-Jervinone is the rhizomes of Veratrum album (White False Hellebore), a plant species belonging to the Melanthiaceae family.

-

Biotransformation Source : (-)-Jervinone is produced as the major metabolite from the preparative-scale fermentation of jervine with the fungus Cunninghamella elegans (ATCC 9245)[1][2]. This microbial transformation provides an alternative route to access the compound. Jervine itself is a characteristic and relatively abundant alkaloid in Veratrum album and Veratrum californicum, where its concentration can be around 0.1%[3].

Quantitative Data

Specific yield percentages for this compound from natural extraction or biotransformation are not consistently reported in the available literature. The table below summarizes the concentration of the precursor, jervine, and the qualitative yield of this compound from biotransformation.

| Compound | Source Material | Method | Reported Yield/Concentration |

| Jervine | Veratrum species (general) | Extraction | ~0.1% of dry root/rhizome material |

| This compound | Fermentation Broth of C. elegans | Biotransformation | Described as the "major metabolite" of jervine biotransformation[1][2]. |

| This compound | Rhizomes of Veratrum album | Extraction | Not specified in reviewed literature. |

Isolation and Purification Methods

The isolation of this compound and related Veratrum alkaloids is a multi-step process involving extraction from plant material followed by extensive chromatographic purification. The following protocol is a composite methodology based on established procedures for Veratrum alkaloids.

Experimental Protocol: Isolation from Veratrum album

1. Preparation of Plant Material:

- The rhizomes of Veratrum album are collected, washed, and dried at 40-60°C to a constant weight.

- The dried rhizomes are then pulverized into a fine powder to maximize surface area for solvent extraction.

2. Extraction:

- The powdered plant material (e.g., 5 kg) is subjected to reflux extraction with 60% aqueous ethanol. This process is typically repeated three times, for 1-2 hours each, to ensure exhaustive extraction.

- Alternatively, maceration or Soxhlet extraction with ethanol or methanol, often made basic with ammonium hydroxide (e.g., 98:2 v/v), can be employed. Other solvent systems reported include chloroform, acetone, and NH4OH/benzene mixtures[3].

3. Initial Purification and Enrichment:

- The combined ethanolic extracts are filtered and concentrated under reduced pressure to remove the ethanol.

- The resulting aqueous concentrate is passed through a macroporous adsorption resin column (e.g., AB-8 type).

- The column is first washed with deionized water to remove sugars and other highly polar impurities.

- A subsequent wash with a dilute base solution (e.g., 0.05-0.5% NaOH or KOH) may be used.

- The column is then washed with a low-concentration ethanol gradient (e.g., 10-60%) to remove pigments and other non-target compounds.

- The total alkaloid fraction is eluted from the resin using a high-concentration ethanol gradient (e.g., 70-90%).

4. Chromatographic Separation:

- The enriched alkaloid eluate is concentrated to dryness.

- The residue is then subjected to column chromatography over silica gel or alumina.

- A gradient elution system is employed. A common mobile phase for silica gel consists of a mixture of chloroform and methanol (e.g., starting with 100% CHCl3 and gradually increasing the proportion of MeOH).

- Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are combined.

5. Final Purification:

- The combined fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC), typically on a C18 reversed-phase column.

- The purified this compound is obtained by concentrating the respective HPLC fractions.

- Recrystallization from a suitable solvent, such as methanol or acetone, is performed to yield high-purity crystalline this compound.

Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from its botanical source.

Biological Activity and Signaling Pathway

This compound, like its precursor jervine, is a potent inhibitor of the Hedgehog (Hh) signaling pathway.[1] This pathway is crucial during embryonic development and is aberrantly reactivated in several types of human cancers.

Mechanism of Action

The canonical Hedgehog signaling pathway is initiated when an Hh ligand (e.g., Sonic Hedgehog, Shh) binds to the 12-pass transmembrane receptor Patched1 (PTCH1). In the absence of a ligand, PTCH1 actively suppresses the activity of Smoothened (SMO), a 7-pass transmembrane protein.

This compound exerts its inhibitory effect by binding directly to the SMO receptor. This action mimics the repressive effect of PTCH1, keeping SMO in an inactive state even in the presence of Hh ligands. The inhibition of SMO prevents the downstream activation and nuclear translocation of the glioma-associated oncogene (GLI) family of transcription factors (GLI1, GLI2, GLI3). Consequently, the transcription of Hh target genes, which are involved in cell proliferation, survival, and differentiation (e.g., BCL2, CyclinD1), is suppressed. This can lead to cell cycle arrest and apoptosis in cells dependent on Hh signaling[3].

Hedgehog Signaling Pathway Inhibition by this compound

The diagram below illustrates the mechanism of this compound's inhibitory action on the Hedgehog signaling pathway.

References

Chemical structure and properties of Jervinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jervinone, a C-nor-D-homosteroidal jerveratrum alkaloid, is a metabolite of the naturally occurring compound jervine. First identified from the fermentation of jervine with the fungus Cunninghamella elegans, this compound presents a unique chemical scaffold that is of significant interest to the scientific community. This technical guide provides a detailed overview of the chemical structure and known properties of this compound, including its physicochemical characteristics and biological profile. The document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identity

This compound is characterized by a complex, polycyclic structure typical of jerveratrum alkaloids. Its chemical identity is established through its unique molecular formula, weight, and specific identifiers.

Chemical Structure Diagram

The two-dimensional chemical structure of this compound is depicted below. This structure was elucidated primarily through 1D- and 2D-NMR analyses.[1]

References

Jervinone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Jervinone, a naturally derived steroidal alkaloid. It covers its chemical properties, biological activity, and relevant experimental protocols, aiming to facilitate further research and development.

Core Data Presentation

| Property | Value | Source |

| CAS Number | 469-60-3 | [1][2] |

| Molecular Weight | 423.59 g/mol | [3] |

| Molecular Formula | C₂₇H₃₇NO₃ | [3] |

| Parent Compound | Jervine | [1] |

| Biological Source | Biotransformation of Jervine by Cunninghamella elegans | [1] |

| Proposed Mechanism of Action | Inhibition of the Hedgehog signaling pathway | Inferred from parent compound |

Biological Activity and Mechanism of Action

This compound is a metabolite of the Veratrum alkaloid, jervine. Jervine and other related steroidal alkaloids, such as cyclopamine, are well-documented inhibitors of the Hedgehog (Hh) signaling pathway. The primary molecular target of these inhibitors is the G-protein-coupled receptor Smoothened (SMO).

In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH1) alleviates the inhibition of SMO by PTCH1. This allows SMO to translocate to the primary cilium and initiate a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors. Activated GLI proteins then translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, differentiation, and survival.

Jervine and cyclopamine act as antagonists to SMO, preventing its activation even in the presence of a Hedgehog ligand. This blockade of SMO effectively shuts down the entire downstream signaling cascade. Given that this compound is a direct metabolite of jervine, it is highly probable that it retains the SMO-antagonistic activity of its parent compound, thereby functioning as an inhibitor of the Hedgehog signaling pathway. Aberrant activation of the Hedgehog pathway has been implicated in the development of various cancers, making its inhibitors, like the parent compound of this compound, promising candidates for anti-cancer drug development.

Experimental Protocols

Production of this compound via Biotransformation of Jervine

This protocol outlines the general procedure for the microbial transformation of jervine to this compound using the fungus Cunninghamella elegans.

Materials:

-

Cunninghamella elegans (e.g., ATCC 9245)

-

Sabouraud Dextrose Agar (SDA)

-

Yeast Malt (YM) broth

-

Jervine

-

Dimethylformamide (DMF) or other suitable solvent

-

Erlenmeyer flasks

-

Shaking incubator

-

Ethyl acetate

-

Rotary evaporator

-

Chromatography supplies for purification (e.g., silica gel, solvents)

Methodology:

-

Fungal Culture Preparation:

-

Maintain Cunninghamella elegans on SDA slants.

-

Inoculate a starter culture in YM broth and incubate at 25-28°C with shaking (e.g., 150 rpm) for 2-3 days until a sufficient mycelial mass is obtained.

-

Use this starter culture to inoculate larger production cultures in Erlenmeyer flasks containing YM broth. Incubate under the same conditions for 2-3 days.

-

-

Substrate Addition:

-

Prepare a stock solution of jervine in a minimal amount of a suitable solvent like DMF.

-

Add the jervine solution to the fungal cultures. The final concentration of jervine will need to be optimized but can typically be in the range of 200-500 mg/L.

-

-

Biotransformation:

-

Continue the incubation of the fungal cultures with jervine for an additional 5-10 days. The exact duration should be optimized by monitoring the conversion of jervine to this compound over time using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Extraction and Purification:

-

After the incubation period, separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture broth and the mycelium separately with a solvent such as ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Purify this compound from the crude extract using chromatographic techniques, such as column chromatography on silica gel, followed by preparative HPLC if necessary.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

-

Cell-Based Hedgehog Signaling Pathway Assay (Luciferase Reporter Assay)

This protocol describes a common method to assess the inhibitory activity of a compound, such as this compound, on the Hedgehog signaling pathway using a cell line engineered with a GLI-responsive luciferase reporter.

Materials:

-

A suitable cell line for Hh pathway analysis (e.g., NIH/3T3, Shh-LIGHT2 cells)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

A GLI-responsive luciferase reporter plasmid and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for transfection (if the cell line is not pre-engineered)

-

Transfection reagent

-

Hedgehog pathway agonist (e.g., recombinant SHH protein or a small molecule agonist like SAG)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Luciferase assay reagent

-

Luminometer

Methodology:

-

Cell Culture and Transfection (if necessary):

-

Culture the cells in appropriate medium and conditions.

-

If the cell line does not stably express the reporter, co-transfect the cells with the GLI-responsive luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Assay Setup:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the cells with this compound for a period of time (e.g., 1-2 hours).

-

-

Pathway Activation:

-

Add the Hedgehog pathway agonist (e.g., SHH or SAG) to the wells to stimulate the pathway. Include a negative control group that does not receive the agonist.

-

-

Incubation:

-

Incubate the plate for 24-48 hours to allow for the expression of the luciferase reporter gene.

-

-

Luciferase Activity Measurement:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity (GLI-responsive) to the Renilla luciferase activity (constitutive control) for each well to account for variations in cell number and transfection efficiency.

-

Calculate the percentage of inhibition of Hedgehog signaling for each concentration of this compound compared to the agonist-treated control.

-

Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

-

Mandatory Visualization

Caption: The canonical Hedgehog signaling pathway.

References

Jervinone: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jervinone is a naturally occurring C-nor-D-homosteroidal alkaloid and a metabolite of the more widely known Veratrum alkaloid, jervine. It can be produced through the biotransformation of jervine by certain fungi, such as Cunninghamella elegans. Structurally distinct from many other steroidal compounds, this compound has emerged as a molecule of interest in oncology research, particularly for its potential anti-cancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic targets, drawing from available preclinical data. The focus is on its activity against prostate cancer and the likely involvement of the Hedgehog signaling pathway.

Biological Activity of this compound

The primary reported biological activity of this compound is its inhibitory effect on cancer cell proliferation and migration. Research has specifically highlighted its potential in the context of prostate cancer.

| Biological Activity | Cell Line | Observed Effects | Quantitative Data (IC50) |

| Anti-proliferative | PC-3 (human prostate cancer) | Inhibition of cell growth and proliferation. | Not available in the reviewed literature. |

| Anti-migratory | PC-3 (human prostate cancer) | Inhibition of cancer cell migration in vitro. | Not available in the reviewed literature. |

Potential Therapeutic Target: The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is largely inactive in adult tissues. However, its aberrant reactivation is a hallmark of several human cancers, where it drives tumor growth, proliferation, and survival. The Hh pathway is therefore a key target for anti-cancer drug development.

Available evidence strongly suggests that the anti-cancer effects of this compound and related Veratrum alkaloids are mediated through the inhibition of the Hedgehog signaling pathway. The key protein in this pathway that is targeted by these compounds is Smoothened (SMO), a G protein-coupled receptor-like molecule.

Mechanism of Action

In the canonical "off" state of the Hh pathway, the receptor Patched (PTCH1) inhibits the activity of SMO. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1, this inhibition is relieved, allowing SMO to activate a downstream signaling cascade. This cascade culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.

This compound and its analogues are believed to act as antagonists of SMO. By binding to SMO, they prevent its activation even in the presence of an upstream Hh ligand signal. This blockade of SMO leads to the suppression of the downstream signaling cascade and the inhibition of GLI-mediated gene transcription, ultimately resulting in the observed anti-proliferative and anti-migratory effects on cancer cells.

Experimental Protocols

The following is a representative protocol for a key experiment used to evaluate the anti-migratory effects of compounds like this compound.

Wound-Healing (Scratch) Assay for Cell Migration

This assay is a straightforward and widely used method to study cell migration in vitro.

Objective: To assess the effect of this compound on the migration of PC-3 prostate cancer cells.

Materials:

-

PC-3 cells

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Serum-free culture medium

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (in a suitable solvent like DMSO)

-

6-well or 12-well tissue culture plates

-

Sterile 200 µL pipette tips

-

Inverted microscope with a camera

Procedure:

-

Cell Seeding: Seed PC-3 cells in 6-well plates at a density that will form a confluent monolayer within 24-48 hours.

-

Cell Starvation (Optional but Recommended): Once the cells reach confluence, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to minimize cell proliferation and ensures that the observed gap closure is primarily due to cell migration.

-

Creating the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Treatment: Replace the PBS with fresh serum-free or low-serum medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

-

Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in predefined areas of each well using an inverted microscope.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.

-

Image Acquisition (Time X): At regular intervals (e.g., 12, 24, 48 hours), capture images of the same predefined areas of the scratch.

-

Data Analysis: The rate of cell migration is quantified by measuring the area of the scratch at different time points and comparing the closure in the this compound-treated wells to the control wells. Image analysis software (e.g., ImageJ) can be used for accurate quantification.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-cancer therapeutics. Its demonstrated activity against prostate cancer cell migration and proliferation, coupled with the strong evidence implicating the Hedgehog signaling pathway as its primary target, warrants further investigation.

Future research should focus on:

-

Quantitative Analysis: Determining the precise IC50 values of this compound for the inhibition of proliferation and migration in various cancer cell lines, as well as its direct inhibitory effect on the Hedgehog pathway.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of prostate and other Hedgehog-dependent cancers.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Resistance: Investigating potential mechanisms of resistance to this compound, which could inform the development of combination therapies.

The in-depth understanding of this compound's mechanism of action and therapeutic potential will be crucial for its successful translation from a promising natural product to a clinically effective anti-cancer agent.

References

Jervinone and Medulloblastoma: A Technical Guide to a Pioneering Smoothened Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medulloblastoma is the most common malignant pediatric brain tumor, comprising approximately 20% of all childhood central nervous system cancers. The molecular landscape of medulloblastoma is complex, with at least four distinct subgroups now recognized: WNT-activated, Sonic Hedgehog (SHH)-activated, Group 3, and Group 4. The SHH subgroup, which accounts for about 30% of all medulloblastoma cases, is characterized by the aberrant activation of the Sonic Hedgehog signaling pathway. This pathway is crucial during embryonic development, particularly in the cerebellum, but its reactivation in postnatal life can drive tumorigenesis.

A key mediator in the SHH pathway is the G protein-coupled receptor, Smoothened (SMO). In the absence of the SHH ligand, the receptor Patched (PTCH1) inhibits SMO. However, when SHH binds to PTCH1, this inhibition is relieved, allowing SMO to activate downstream signaling, culminating in the activation of the GLI family of transcription factors which drive cell proliferation and tumor growth.[1] The central role of SMO in SHH-driven medulloblastoma has made it a prime target for therapeutic intervention.

Jervinone (also known as Jervine or 11-Ketocyclopamine), a steroidal alkaloid derived from plants of the Veratrum genus, was one of the early natural compounds identified as a potent inhibitor of the SHH pathway.[2][3] It exerts its effect through direct binding to the Smoothened receptor, effectively blocking the signal transduction cascade.[3] While more advanced and specific SMO inhibitors have since entered clinical trials and practice, the study of this compound has provided foundational insights into the therapeutic potential of targeting the SHH pathway in medulloblastoma and other cancers. This technical guide synthesizes the core research on this compound, focusing on its mechanism of action, preclinical data, and the experimental protocols used to evaluate its efficacy.

Mechanism of Action: this compound's Inhibition of the Sonic Hedgehog Pathway

This compound functions as a direct antagonist of the Smoothened (SMO) receptor. The canonical SHH signaling cascade is tightly regulated, and its disruption is a key event in SHH-subgroup medulloblastoma.

The Canonical SHH Signaling Pathway (Inactive State)

In the absence of the Sonic Hedgehog ligand, the transmembrane receptor Patched (PTCH1) actively suppresses the activity of the G protein-coupled receptor, Smoothened (SMO). This suppression prevents SMO from translocating to the primary cilium, a key organelle for SHH signal transduction. Consequently, a complex of proteins, including Suppressor of fused (SUFU), facilitates the proteolytic cleavage of the full-length GLI transcription factors (GLI2 and GLI3) into their repressor forms (GLI-R). These repressor forms enter the nucleus and inhibit the transcription of SHH target genes.

Inhibition of SHH Pathway by this compound

In SHH-subgroup medulloblastoma, this pathway is often constitutively active due to mutations in PTCH1 or SUFU, or amplification of SHH itself. This compound directly counteracts this by binding to the SMO receptor.[3] This binding event locks SMO in an inactive conformation, mimicking the inhibitory effect of PTCH1. Even in cancer cells where PTCH1 is non-functional, this compound can suppress the pathway downstream of the ligand-receptor interaction. This leads to the continued processing of GLI proteins into their repressor forms, thereby shutting down the transcription of genes responsible for cell cycle progression and survival, such as GLI1, CyclinD1, and BCL2.[4]

Quantitative Preclinical Data

While extensive quantitative data for this compound in medulloblastoma models is limited in publicly accessible literature, its potent inhibitory effect on the Hedgehog pathway has been established. The available data, primarily from non-medulloblastoma contexts, demonstrates its biological activity.

| Parameter | Value | Cell/System | Source |

| IC₅₀ (Hedgehog Signaling) | 500-700 nM | General Hedgehog Signaling Assay | [2] |

| Observed Effect | Inhibition of cell proliferation | Myelodysplastic Syndrome (MDS) cell line MUTZ-1 | [4] |

| Observed Effect | Induction of apoptosis | Myelodysplastic Syndrome (MDS) cell line MUTZ-1 | [4][5] |

| Observed Effect | Cell cycle arrest at G1 phase | Myelodysplastic Syndrome (MDS) cell line MUTZ-1 | [4][5] |

| Observed Effect | Downregulation of Smo and Gli1 mRNA | Myelodysplastic Syndrome (MDS) cell line MUTZ-1 | [4] |

| Observed Effect | Downregulation of BCL2 and CyclinD1 proteins | Myelodysplastic Syndrome (MDS) cell line MUTZ-1 | [4] |

Experimental Protocols

The following protocols are based on methodologies used to study this compound and other SHH inhibitors. These can be adapted for use with medulloblastoma cell lines (e.g., DAOY, ONS-76), which are known to have active SHH signaling.

Cell Culture and this compound Treatment

This protocol describes the basic steps for preparing medulloblastoma cells for experiments with this compound.

References

- 1. GLI transcription factors: mediators of oncogenic Hedgehog signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Effect of Sonic Hedgehog Signal Pathway Inhibitor Jervine on Myelodysplastic Syndromes MUTZ-1 Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sonic hedgehog signaling pathway in Myelodysplastic Syndrome: Abnormal activation and jervine intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Studies on Jervinone in Pancreatic Cancer Models

A comprehensive review of the current research landscape reveals a notable absence of scientific literature or publicly available data pertaining to "jervinone" and its effects on pancreatic cancer models. Extensive searches of scholarly databases and scientific publications did not yield any studies investigating the mechanism of action, efficacy, or signaling pathway modulation of a compound named this compound in the context of pancreatic cancer.

This suggests that "this compound" may be a novel or proprietary compound not yet described in published research, or that the name may be a misspelling of another agent.

As a result, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, specifically on this compound's role in pancreatic cancer models at this time.

However, to fulfill the user's request for a detailed technical analysis of a natural compound in pancreatic cancer, we can offer a comprehensive guide on a well-researched alternative with available data, such as Juglone . Initial findings indicate the existence of preclinical studies on Juglone's effects on pancreatic cancer cells, including data on its cytotoxicity and impact on signaling pathways.

Should you wish to proceed with a detailed report on Juglone or another compound of interest, please provide confirmation, and a thorough technical guide will be compiled based on the available scientific evidence.

Jervinone: A Potential Therapeutic Avenue for Rhabdomyosarcoma Through Hedgehog Pathway Inhibition

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rhabdomyosarcoma (RMS), the most prevalent soft tissue sarcoma in children, presents significant therapeutic challenges, particularly in metastatic or recurrent cases. The Hedgehog (Hh) signaling pathway is a critical driver of RMS tumorigenesis and progression, making it a prime target for novel therapeutic strategies. Jervinone, a naturally occurring steroidal alkaloid, has demonstrated potent anti-cancer properties in various malignancies through its established role as a Hedgehog pathway inhibitor. This technical guide outlines a comprehensive preclinical research plan to investigate the efficacy and mechanism of action of this compound in rhabdomyosarcoma cells. The proposed studies are designed to elucidate this compound's effects on cell viability, apoptosis, and cell cycle progression, and to confirm its inhibitory action on the Hh pathway in the context of RMS. This document provides detailed experimental protocols, hypothetical data representations, and visual workflows to guide the exploration of this compound as a promising therapeutic candidate for rhabdomyosarcoma.

Introduction to Rhabdomyosarcoma and the Hedgehog Signaling Pathway

Rhabdomyosarcoma is an aggressive mesenchymal tumor arising from cells that have failed to differentiate into mature skeletal muscle. It is broadly classified into two main subtypes: embryonal (ERMS) and alveolar (ARMS). While multi-modal treatment strategies have improved outcomes for localized disease, high-risk and relapsed RMS continue to have a poor prognosis, underscoring the urgent need for novel therapeutic agents.

Several signaling pathways are aberrantly activated in RMS, contributing to its pathogenesis. These include the PI3K/Akt/mTOR, RAS/MEK/ERK, and Notch pathways.[1][2] Notably, the Hedgehog signaling pathway plays a crucial role in the development of the embryonal subtype of rhabdomyosarcoma.[3] The Hh pathway is essential during embryonic development for proper cell differentiation and tissue patterning. In the absence of the Hedgehog ligand, the transmembrane receptor Patched (PTCH) inhibits Smoothened (SMO), another transmembrane protein. This inhibition prevents the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which are the downstream effectors of the pathway. Upon binding of the Hh ligand to PTCH, the inhibition of SMO is relieved, leading to the activation of GLI transcription factors and the subsequent expression of target genes involved in cell proliferation, survival, and differentiation. In many cancers, including ERMS, mutations in pathway components or overexpression of Hh ligands lead to constitutive activation of the Hh pathway, driving tumor growth.

This compound: A Natural Hedgehog Pathway Inhibitor

This compound is a steroidal alkaloid derived from plants of the Veratrum and Toxicoscordion genera. It has been identified as a potent inhibitor of the Hedgehog signaling pathway.[4] this compound exerts its inhibitory effect by directly binding to and antagonizing the activity of Smoothened (SMO).[5] This action prevents the downstream activation of GLI transcription factors, thereby blocking the pro-tumorigenic effects of aberrant Hh signaling.

Preclinical studies in various cancer models have demonstrated the anti-cancer efficacy of this compound. It has been shown to induce apoptosis and cause cell cycle arrest in nasopharyngeal carcinoma and myelodysplastic syndrome cells.[4][5] The mechanisms underlying these effects include the downregulation of anti-apoptotic proteins like Bcl-2 and cell cycle regulators such as Cyclin D1.[5] Given the established role of the Hedgehog pathway in rhabdomyosarcoma, this compound presents a compelling candidate for investigation as a targeted therapeutic agent for this pediatric cancer.

Proposed Research Plan: Investigating this compound in Rhabdomyosarcoma

This section outlines a series of proposed experiments to evaluate the therapeutic potential of this compound in rhabdomyosarcoma. The experimental workflows are designed to be comprehensive, progressing from initial cell viability assays to detailed mechanistic studies.

Experimental Workflow

Detailed Experimental Protocols

Human rhabdomyosarcoma cell lines, including embryonal (RD, JR1) and alveolar (RH30, RH41) subtypes, will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells will be maintained in a humidified incubator at 37°C with 5% CO2.

-

Objective: To determine the cytotoxic effect of this compound on RMS cells.

-

Procedure:

-

Seed RMS cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) will be included.

-

Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value will be determined using non-linear regression analysis.

-

-

Objective: To quantify the induction of apoptosis by this compound.

-

Procedure:

-

Treat RMS cells with this compound at its predetermined IC50 concentration for 48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. The percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive) will be quantified.

-

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Procedure:

-

Treat RMS cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases will be determined.

-

-

Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis, cell cycle regulation, and the Hedgehog pathway.

-

Procedure:

-

Treat RMS cells with this compound at its IC50 concentration for 48 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, Cyclin D1, CDK4, p21, SMO, and GLI1. An antibody against β-actin will be used as a loading control.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Objective: To measure the effect of this compound on the mRNA expression of Hedgehog pathway target genes.

-

Procedure:

-

Treat RMS cells with this compound at its IC50 concentration for 24 hours.

-

Isolate total RNA using a suitable RNA extraction kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green master mix and primers specific for GLI1 and PTCH1. GAPDH will be used as an internal control.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Hypothetical Data Presentation

The following tables represent the expected quantitative outcomes from the proposed experiments.

Table 1: Hypothetical IC50 Values of this compound in Rhabdomyosarcoma Cell Lines

| Cell Line | Subtype | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| RD | ERMS | 22.5 | 15.8 | 9.7 |

| JR1 | ERMS | 25.1 | 18.2 | 11.5 |

| RH30 | ARMS | > 50 | 45.3 | 38.1 |

| RH41 | ARMS | > 50 | 48.9 | 42.6 |

Table 2: Hypothetical Effect of this compound on Apoptosis and Cell Cycle Distribution in RD Cells (48h Treatment)

| Treatment | % Early Apoptosis | % Late Apoptosis | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle | 2.1 ± 0.4 | 3.5 ± 0.6 | 55.2 ± 2.1 | 30.7 ± 1.8 | 14.1 ± 1.5 |

| This compound (15 µM) | 15.8 ± 1.2 | 22.4 ± 1.9 | 70.3 ± 2.5 | 15.1 ± 1.3 | 14.6 ± 1.7 |

Table 3: Hypothetical Relative mRNA Expression of Hedgehog Target Genes in RD Cells (24h Treatment)

| Gene | Vehicle | This compound (15 µM) | Fold Change |

| GLI1 | 1.00 ± 0.12 | 0.35 ± 0.08 | -2.86 |

| PTCH1 | 1.00 ± 0.15 | 0.41 ± 0.09 | -2.44 |

Signaling Pathway Visualization

The following diagrams illustrate the Hedgehog signaling pathway and the proposed mechanism of action for this compound.

Conclusion

The aberrant activation of the Hedgehog signaling pathway is a key oncogenic driver in a subset of rhabdomyosarcomas. This compound, a natural compound with established SMO inhibitory activity, holds significant promise as a targeted therapeutic for this challenging pediatric malignancy. The preclinical research plan detailed in this guide provides a rigorous framework for evaluating the efficacy and mechanism of action of this compound in RMS. The successful completion of these studies would provide a strong rationale for advancing this compound into in vivo models and, ultimately, clinical trials for patients with rhabdomyosarcoma. This work has the potential to introduce a novel, targeted therapeutic option for a patient population with a significant unmet medical need.

References

- 1. Janerin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis Involving the MAPK Pathway in THP-1, Leukemic Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Jervine exhibits anticancer effects on nasopharyngeal carcinoma through promoting autophagic apoptosis via the blockage of Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Effect of Sonic Hedgehog Signal Pathway Inhibitor Jervine on Myelodysplastic Syndromes MUTZ-1 Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jervinone and its related steroidal alkaloids, primarily derived from plants of the Veratrum genus, represent a class of compounds with significant biological activity. Historically, the teratogenic properties of these alkaloids were discovered through observations of birth defects in livestock that had ingested Veratrum californicum.[1][2] This guide provides an in-depth technical overview of the teratogenic potential of this compound and related compounds, with a focus on their mechanism of action, quantitative toxicological data, and the experimental protocols used to assess their effects. The primary teratogenic alkaloids of concern include jervine and cyclopamine. These compounds are potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development.[3][4][5] Understanding the teratogenicity of these alkaloids is crucial for risk assessment and for harnessing their therapeutic potential, particularly in oncology, where Hh pathway inhibitors are being investigated.[4][6]

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The teratogenic effects of this compound and related alkaloids are primarily mediated through their potent and specific inhibition of the Hedgehog (Hh) signaling pathway.[5][7] This pathway plays a crucial role during embryonic development, governing cell fate, proliferation, and the patterning of various tissues and organs.

The canonical Hh signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the transmembrane receptor Patched (PTCH1). In the absence of a ligand, PTCH1 represses the activity of another transmembrane protein, Smoothened (SMO). Upon ligand binding to PTCH1, this repression is lifted, allowing SMO to become active. Activated SMO then initiates a downstream signaling cascade that ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). These transcription factors then regulate the expression of target genes involved in cell growth and differentiation.

Jervine and cyclopamine exert their inhibitory effects by directly binding to and inactivating the SMO protein.[5][7] This action prevents the downstream activation of GLI transcription factors, effectively shutting down the Hh signaling pathway. The consequence of this inhibition during critical periods of embryonic development is the disruption of normal tissue and organ formation, leading to a range of severe birth defects.

Quantitative Teratogenic Data

The teratogenic potential of this compound and related alkaloids has been quantified in various animal models. The following tables summarize the key findings from these studies.

Table 1: In Vivo Teratogenicity of Jervine and Cyclopamine

| Compound | Animal Model | Strain | Route of Administration | Dosage | Gestational Day(s) of Administration | Observed Teratogenic Effects | Reference |

| Jervine | Mouse | C57BL/6J | Oral Gavage | 70, 150, 300 mg/kg | 8, 9, or 10 | Cleft lip +/- cleft palate, isolated cleft palate, mandibular micrognathia/agnathia, limb malformations | [5] |

| Jervine | Mouse | A/J | Oral Gavage | 70, 150, 300 mg/kg | 8, 9, or 10 | Cleft lip +/- cleft palate, isolated cleft palate, mandibular micrognathia/agnathia, limb malformations | [5] |

| Jervine | Mouse | N:GP(S) | Oral Gavage | 70, 150, 300 mg/kg | 8, 9, or 10 | Not teratogenic | [5] |

| Cyclopamine | Mouse | C57BL/6J | Osmotic Pump Infusion | 160 mg/kg/day | - | Cleft lip and palate in 30% of litters | [8][9] |

| Cyclopamine | Mouse | C57BL/6J | IP Injection | 10, 50, 160 mg/kg | - | Toxicity observed at higher doses | [9] |

| Cyclopamine | Mouse | C57BL/6J | Oral Gavage | 10, 50 mg/kg | - | Toxicity observed at higher doses | [9] |

Table 2: In Vitro Embryotoxicity of Veratrum Alkaloids

| Compound | Model System | Concentration | Exposure Duration | Observed Effects | Reference |

| Cyclopamine | Bovine Embryos | 12 µM | In Vitro Maturation & Culture | Inhibited cleavage rates and embryo development | [10] |

| Jervine | Bovine Embryos | 12 µM | In Vitro Maturation & Culture | No significant inhibition of cleavage or development | [10] |

| Veratramine | Bovine Embryos | 12 µM | In Vitro Maturation & Culture | No significant inhibition of cleavage or development | [10] |

| Cyclopamine-4-en-3-one | Bovine Embryos | 12 µM | In Vitro Maturation & Culture | Inhibited cleavage rates and embryo development (more potent than cyclopamine) | [10] |

| Cyclopamine | Mouse Whole Embryo Culture | 2.0 µM | - | Dysmorphogenic concentration | [8][9] |

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of teratogenic potential. The following sections outline the key experimental protocols cited in the study of this compound and related alkaloids.

In Vivo Mouse Teratogenicity Assay

This protocol is based on studies investigating the teratogenic effects of jervine and cyclopamine in mice.[5][9]

Objective: To determine the teratogenic potential of a test compound in a mammalian model.

Materials:

-

Pregnant mice (e.g., C57BL/6J, A/J strains)

-

Test compound (Jervine or Cyclopamine)

-

Vehicle for compound administration (e.g., 10% HPBCD)

-

Gavage needles

-

Surgical tools for osmotic pump implantation (if applicable)

-

Microosmotic pumps

-

Dissecting microscope

-

Fixatives (e.g., Bouin's solution, 4% paraformaldehyde)

Procedure:

-

Animal Mating and Gestational Timing: House female mice with males and check for vaginal plugs daily. The day a plug is found is designated as gestational day (GD) 0.5.

-

Compound Preparation and Administration:

-

Oral Gavage: Dissolve the test compound in a suitable vehicle. Administer a single dose on specific gestational days (e.g., GD 8, 9, or 10) using a gavage needle.

-

Intraperitoneal (IP) Injection: Dissolve the test compound in a suitable vehicle and administer via IP injection.

-

Osmotic Pump Infusion: For continuous administration, load microosmotic pumps with the test compound solution and surgically implant them subcutaneously in the dorsal region of the pregnant mice.

-

-

Monitoring: Observe the dams daily for any signs of toxicity.

-

Fetal Collection: On a designated gestational day (e.g., GD 18.5), euthanize the pregnant dams.

-

Fetal Examination:

-

Count the number of live and dead fetuses and resorption sites.

-

Examine each fetus for gross external malformations under a dissecting microscope.

-

Fix a subset of fetuses for visceral examination (e.g., in Bouin's solution).

-

Fix another subset of fetuses for skeletal examination (e.g., staining with Alizarin Red S and Alcian Blue).

-

In Vitro Bovine Embryo Production and Toxicity Assay

This protocol is adapted from studies assessing the embryotoxicity of Veratrum alkaloids on bovine oocytes and embryos.[10][11]

Objective: To evaluate the direct embryotoxic effects of a test compound on oocyte maturation and early embryonic development in vitro.

Materials:

-

Bovine ovaries from an abattoir

-

Aspiration needles and syringes

-

In vitro maturation (IVM) medium

-

In vitro fertilization (IVF) medium

-

In vitro culture (IVC) medium

-

Test compounds (dissolved in a suitable solvent)

-

Incubator with controlled atmosphere (5% CO2, high humidity)

-

Inverted microscope

Procedure:

-

Oocyte Aspiration: Aspirate oocytes from small antral follicles of bovine ovaries.

-

In Vitro Maturation (IVM):

-

Culture the aspirated oocytes in IVM medium.

-

For testing effects on maturation, supplement the IVM medium with the test compound at various concentrations.

-

Incubate for approximately 24 hours.

-

-

In Vitro Fertilization (IVF):

-

Fertilize the matured oocytes with capacitated sperm in IVF medium.

-

Incubate for 18-24 hours.

-

-

In Vitro Culture (IVC):

-

Transfer the presumptive zygotes to IVC medium.

-

For testing effects on early development, supplement the IVC medium with the test compound.

-

Culture the embryos for 7-9 days.

-

-

Embryo Evaluation:

-

Assess cleavage rates at day 2 post-fertilization.

-

Evaluate the percentage of embryos that develop to the morula and blastocyst stages at days 5-9.

-

Structure-Activity Relationships

The teratogenic activity of Veratrum alkaloids is closely linked to their chemical structure. Studies have indicated that specific structural features are necessary for the inhibition of the Hh pathway and subsequent teratogenicity. For instance, cyclopamine and jervine, which are potent teratogens, possess the required structural elements to bind to the SMO protein. In contrast, veratramine, which has a different ring structure, is not considered teratogenic.[11] The synthetic derivative, cyclopamine-4-en-3-one, has been shown to have enhanced embryotoxic effects compared to cyclopamine, highlighting the importance of specific chemical modifications.[10]

Conclusion

This compound and related alkaloids, particularly jervine and cyclopamine, are potent teratogens due to their specific inhibition of the Hedgehog signaling pathway. The quantitative data from in vivo and in vitro studies demonstrate a clear dose- and species-dependent teratogenic effect. The experimental protocols outlined in this guide provide a framework for the continued investigation of these compounds. A thorough understanding of their teratogenic potential is essential for both mitigating the risks associated with environmental exposure and for the safe development of these alkaloids and their derivatives for potential therapeutic applications. Further research is warranted to fully elucidate the structure-activity relationships and to develop sensitive and reliable screening methods for identifying Hh pathway inhibitors with teratogenic potential.

References

- 1. academic.oup.com [academic.oup.com]

- 2. [Effect of Sonic Hedgehog Signal Pathway Inhibitor Jervine on Myelodysplastic Syndromes MUTZ-1 Cells]. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Expression of Veratrum alkaloid teratogenicity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]

- 7. researchgate.net [researchgate.net]

- 8. Dose- and route-dependent teratogenicity, toxicity, and pharmacokinetic profiles of the hedgehog signaling antagonist cyclopamine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 11. digitalcommons.usu.edu [digitalcommons.usu.edu]

Understanding the Biological Activity of Jervinone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary